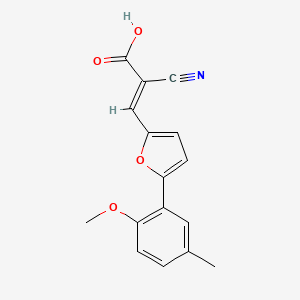
4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a dihydropyridine core with two cyano groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 5-(2-bromophenyl)furan-2-carboxaldehyde with hippuric acid in the presence of potassium acetate and acetic anhydride. The reaction mixture is refluxed with stirring for a specific period, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of microwave irradiation has been explored to shorten reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the bromophenyl moiety .
Applications De Recherche Scientifique
4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act on ion channels, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Phenylfuran-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- 4-(5-(4-Chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- 4-(5-(2-Methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
The presence of the bromophenyl group in 4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile imparts unique chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
853312-67-1 |
|---|---|
Formule moléculaire |
C19H14BrN3O |
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
4-[5-(2-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H14BrN3O/c1-11-14(9-21)19(15(10-22)12(2)23-11)18-8-7-17(24-18)13-5-3-4-6-16(13)20/h3-8,19,23H,1-2H3 |
Clé InChI |
XCELBJAVKUDTJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(O2)C3=CC=CC=C3Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



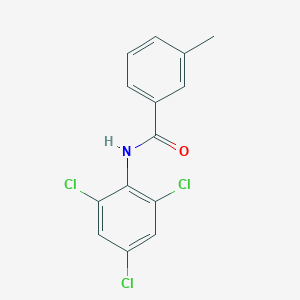

![N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
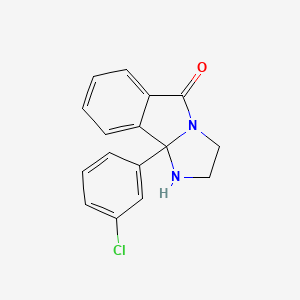
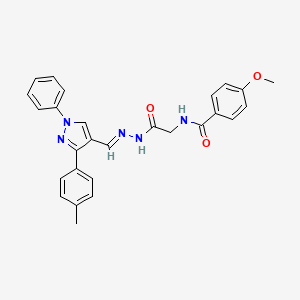
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
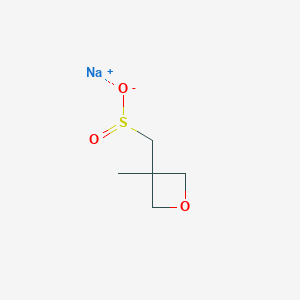

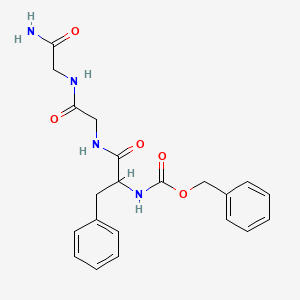
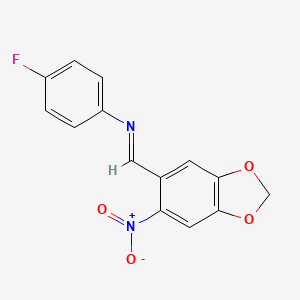
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
